Tetrasaccharide vs. Trisaccharide Glycosylation: Urdamycin F Carries Four Deoxysugar Residues, Urdamycin A Carries Three
Urdamycin F possesses a tetrasaccharide chain attached to the angucycline aglycone at two positions: a C-glycosidic D-olivose at C-9 (linked to a linear trisaccharide D-olivose–L-rhodinose–D-olivose) and an O-glycosidic L-rhodinose at C-12b, yielding four total deoxysugar residues [1]. In contrast, urdamycin A (the principal fermentation product) carries only three deoxysugar residues—a C-glycosidic trisaccharide D-olivose–L-rhodinose–D-olivose at C-9 plus a single O-glycosidic L-rhodinose at C-12b—for a total of three sugars [2][3]. Urdamycin B carries only two sugars [4]. This difference is structurally verified by 1D/2D NMR and HR-MS in the 1987 structure elucidation paper [1]. The tetrasaccharide architecture of urdamycin F constitutes the most extensively glycosylated member of the urdamycin series with a fully resolved structure, providing a distinct substrate for glycosyltransferase mechanistic studies and a unique scaffold for SAR exploration of sugar chain length effects on biological activity [5].
| Evidence Dimension | Number of deoxysugar residues and glycosidic linkage topology |
|---|---|
| Target Compound Data | 4 deoxysugar residues: C-glycosidic D-olivose-(1→4)-L-rhodinose-(1→3)-D-olivose at C-9 + O-glycosidic L-rhodinose at C-12b [1] |
| Comparator Or Baseline | Urdamycin A: 3 deoxysugar residues: C-glycosidic D-olivose-(1→4)-L-rhodinose-(1→3)-D-olivose at C-9 + O-glycosidic L-rhodinose at C-12b [2][3]; Urdamycin B: 2 deoxysugar residues [4] |
| Quantified Difference | Urdamycin F: 4 sugars (MW 862.92); Urdamycin A: 3 sugars (MW ~822); Urdamycin B: 2 sugars (MW 696.7). Difference = +1 sugar vs. urdamycin A (~40 Da); +2 sugars vs. urdamycin B (~166 Da) |
| Conditions | Structural determination by HRESIMS, 1D and 2D NMR spectroscopy; S. fradiae Tü 2717 fermentation extracts; published 1987 J Antibiot [1] |
Why This Matters
Procurement of urdamycin F rather than urdamycin A or B is essential for studies requiring the fully elaborated tetrasaccharide glycosylation pattern, e.g., glycosyltransferase substrate profiling, deoxysugar chain elongation SAR, or biosynthetic pathway reconstitution at the terminal glycosylation step.
- [1] Rohr J, Zeeck A. Metabolic products of microorganisms. 240. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. II. Structural studies of urdamycins B to F. J Antibiot (Tokyo). 1987;40(4):459-467. doi:10.7164/antibiotics.40.459 View Source
- [2] KEGG COMPOUND: C12417 (Urdamycin A). Kyoto Encyclopedia of Genes and Genomes. https://www.genome.jp/entry/C12417 View Source
- [3] Trefzer A, Fischer C, Stockert S, et al. Function of glycosyltransferase genes involved in urdamycin A biosynthesis. Chem Biol. 2000;7(2):133-142. doi:10.1016/S1074-5521(00)00073-5 View Source
- [4] Drautz H, Zähner H, Rohr J, Zeeck A. Metabolic products of microorganisms. 234. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. I. Isolation, characterization and biological properties. J Antibiot (Tokyo). 1986;39(12):1657-1669. doi:10.7164/antibiotics.39.1657 View Source
- [5] Henkel T, Ciesiolka T, Rohr J, Zeeck A. Urdamycins, new angucycline antibiotics from Streptomyces fradiae. V. Derivatives of urdamycin A. J Antibiot (Tokyo). 1989;42(2):299-311. doi:10.7164/antibiotics.42.299 View Source
